
N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPPC and is a pyridazine derivative that has been synthesized through various methods. It has been found to have promising effects in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of MPPC is not fully understood, but it has been found to interact with various receptors in the brain, including dopamine receptors and serotonin receptors. MPPC has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPPC has been found to have various biochemical and physiological effects, including the promotion of neuronal growth and survival, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. It has also been found to have anti-inflammatory effects, reducing inflammation in the brain and potentially contributing to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPC has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors in the brain. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research on MPPC, including further investigation of its mechanisms of action, the development of more efficient and effective synthesis methods, and the exploration of its potential applications in the treatment of various neurological disorders. Additionally, the use of MPPC in combination with other compounds or therapies may further enhance its neuroprotective effects and efficacy.
Métodos De Síntesis
The synthesis of MPPC has been achieved through various methods, including the use of microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and the use of copper-catalyzed azide-alkyne cycloaddition reactions. These methods have been found to be efficient and effective in producing MPPC in high yields.
Aplicaciones Científicas De Investigación
MPPC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have promising effects in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. MPPC has been shown to have neuroprotective effects, promoting the growth and survival of neurons in the brain.
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-7-5-6-15(14-16)10-11-20-19(24)17-8-9-18(22-21-17)23-12-3-2-4-13-23/h5-9,14H,2-4,10-13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVJDSAAASSJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

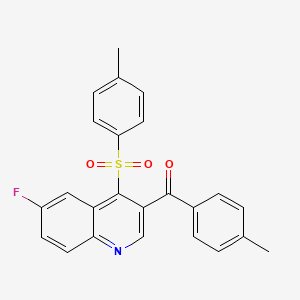

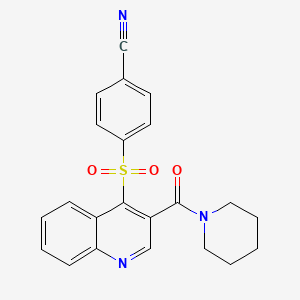
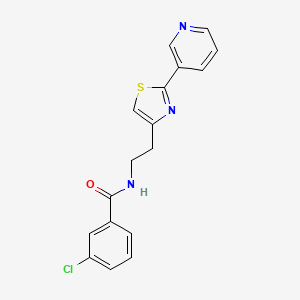
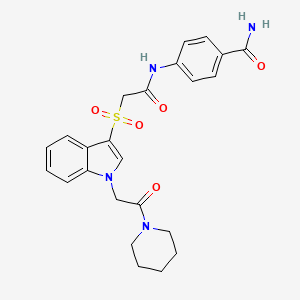

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
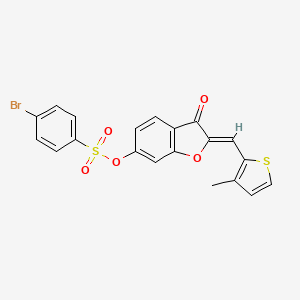
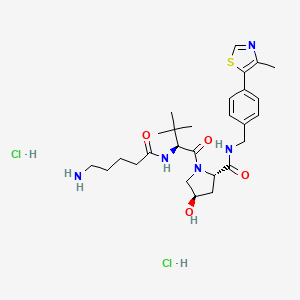
![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)